molecular formula C16H16FN3O4 B029883 Oxonorfloxacin CAS No. 74011-42-0

Oxonorfloxacin

Cat. No. B029883
CAS RN: 74011-42-0
M. Wt: 333.31 g/mol
InChI Key: OIOFPHGTOUDKAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sparfloxacin, a compound closely related to fluoroquinolones, is synthesized through a multi-step process beginning with 2,3,4,5 tetrafluorobenzoic acid. This process involves nitronation, acyl chlorination, condensation with diethyl malonate, partial hydrolysis and decarboxylation, condensation with triethyl orthoformate, cyclopropylamine displacement, cyclization, reduction, hydrolysis, and then condensation with 2,6 dimethylpiperazine, yielding an overall process yield of about 28% (Jian, 2001).

Molecular Structure Analysis

The molecular structure of Sparfloxacin, similar to what would be expected for Oxonorfloxacin, involves a complex arrangement of cyclopropyl, piperazinyl, and fluoro groups attached to a quinolone core. This arrangement is crucial for its antimicrobial activity. The structure has been studied using techniques like 19F NMR and single crystal X-ray diffraction, revealing specific atomic arrangements and bonding patterns (Munigela et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of fluoroquinolones involve interactions with bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting bacterial DNA synthesis. Specific reactions, such as the formation of metal complexes, have been observed to impact the biological activity of these compounds, indicating a rich chemistry that could extend to Oxonorfloxacin (Efthimiadou et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, directly influence the drug's bioavailability and efficacy. For Sparfloxacin, detailed investigations into its crystal structure have provided insights into its solubility and stability, which are critical for developing effective formulations (Prasad et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards light and pH sensitivity, are vital for understanding the stability and shelf life of fluoroquinolones. For instance, Sparfloxacin undergoes photodegradation, leading to the formation of products such as 8-desfluorosparfloxacin. Such studies are essential for determining the storage conditions and handling of these drugs to preserve their efficacy (Engler et al., 1998).

Scientific Research Applications

  • Joint Chondrotoxicity : A study found that Ofloxacin can induce oxidative stress, lipid peroxidation, and DNA oxidative damage to chondrocytes, potentially causing joint chondrotoxicity in juvenile rabbits (Li, Peng, Sheng, & Wang, 2010).

  • Detection in Urine Samples : Modified carbon paste electrodes with blended flake graphite and oxidized multiwall carbon nanotubes can detect Ofloxacin in urine samples, with detection limits of 0.18 nmol/L and 0.24 nmol/L respectively (Elfiky, Salahuddin, Hassanein, Matsuda, & Hattori, 2019).

  • Antimicrobial Activity : Ofloxacin has a broad spectrum of activity against aerobic Gram-negative and Gram-positive bacteria and is effective in treating a wide range of infections (Todd & Faulds, 1991). It shows excellent in-vitro and in-vivo activity against various bacteria (Chantot & Bryskier, 1985).

  • Chemotherapy and Photosensitization : Sparfloxacin, a fluoroquinolone antibiotic related to Ofloxacin, can be used as a chemotherapy drug and photosensitizer for combined therapy, suppressing tumor migration and proliferation and enhancing apoptosis (Chu et al., 2022).

  • Treatment of Respiratory Tract Infections : Sparfloxacin is active against both penicillin-susceptible and -resistant strains of Streptococcus pneumoniae, making it a suitable alternative for empirical therapy of community-acquired respiratory tract infections (Baquero & Cantón, 1996). It is also effective in lower respiratory tract infections, particularly community-acquired pneumonia (Goa, Bryson, & Markham, 1997).

  • Inhibiting Mycobacterium tuberculosis : Levofloxacin and Sparfloxacin showed substantial activity in inhibiting intracellular growth of Mycobacterium tuberculosis in mouse bone marrow-derived macrophages (Skinner, Furney, Kleinert, & Orme, 1995).

  • Skin and Skin Structure Infections : Sparfloxacin has excellent activity against resistant pathogens and could be a safe and useful oral anti-bacterial for treating skin and skin structure infections (Watanabe, Akieda, Suzuki, Itokawa, Yamaji, & Nakayama, 1993).

  • Ocular Delivery : In situ gels of Sparfloxacin provide sustained ocular delivery and are therapeutically efficacious, sterile, and provide an alternative to conventional drug delivery systems (Reddy & Ahmed, 2014).

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOFPHGTOUDKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224816
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxonorfloxacin

CAS RN

74011-42-0
Record name Oxonorfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonorfloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-7-chloro-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid (0.80 g), 2-oxopiperazine (3.0 g) and 4 ml pyridine was heated for 18 hours. The reaction mixture was evaporated under vacuum, an aqueous solution of caustic soda was added to adjust the pH to 10, ice cooled and the undissolved matter was collected and washed with a small amount of an aqueous solution of NaOH. The filtered product was suspended in water, acidified with acetic acid, filtered and washed. The product obtained was dissolved in an aqueous solution of NaOH and acidified with acetic acid. The precipitate was filtered, washed and dried to obtain 0.32 g (32%) of 1-ethyl-1,4-dihydro-6-fluoro-7-(3-oxo-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid.
Quantity
0.8 g
Type
reactant
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3 g
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Anadón, MR Martinez-Larrañaga… - American Journal of …, 1992 - europepmc.org
… desethylenenorfloxacin and oxonorfloxacin were determined … , desethylenenorfloxacin, and oxonorfloxacin were measured … to desethylenenorfloxacin and oxonorfloxacin. Norfloxacin …
Number of citations: 61 europepmc.org
A Anadón, MR Martinez‐Larrañaga… - Journal of veterinary …, 1995 - Wiley Online Library
… In pigs, norfloxacin was mainly converted to desethylenenorlloxacin and oxonorfloxacin. Considerable tissue concentrations of norfloxacin, desethylenenorlloxacin, and oxonorfloxacin …
Number of citations: 24 onlinelibrary.wiley.com
G Montay, JP Tassel - Journal of Chromatography B: Biomedical Sciences …, 1985 - Elsevier
… and oxonorfloxacin … 1 and 2) and no overlap with the metabolites pefloxacin Noxide and oxonorfloxacin … To date oxonorfloxacin has only been detected in urine. …
Number of citations: 86 www.sciencedirect.com
N Abanmi, I Zaghloul, N El Sayed… - Therapeutic drug …, 1996 - journals.lww.com
… oxonorfloxacin and, also, a minor one, oxopefloxacin (3,4) . Norfloxacin and oxonorfloxacin … , pefloxacin, and, to a lesser extent, oxonorfloxacin account for the activity found in urine (2,4…
Number of citations: 20 journals.lww.com
G Montay, Y Goueffon, F Roquet - Antimicrobial agents and …, 1984 - Am Soc Microbiol
… Pefloxacin, norfloxacin, oxonorfloxacin, and oxopefloxacin were assayed in urine by the HPLC method described previously. Total pefloxacin in urine and bile was assayed by the same …
Number of citations: 245 journals.asm.org
AM Frydman, Y Le Roux, MA Lefebvre… - Journal of …, 1986 - academic.oup.com
… derivatives and also into oxopefloxacin and oxonorfloxacin. Pefloxacin glycuronide is not … and norfloxacin, pefloxacin /V-oxide, oxonorfloxacin and oxopefloxacin represent 58-9% of …
Number of citations: 105 academic.oup.com
J ** - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
Pefloxacin is a broad‐spectrum antibiotic used to treat severe and life‐threatening bacterial infections. The metabolism and excretion of pefloxacin were investigated in healthy male …
Number of citations: 0 onlinelibrary.wiley.com
P Nordmann, A Pechinot… - Journal of Antimicrobial …, 1989 - academic.oup.com
… Pefloxacin dihydrate mesylate and its metabolites (norfloxacin, oxonorfloxacin and pefloxacin … Pefloxacin N-oxyde, norfloxacin, and oxonorfloxacin were also assayed in the hepatocyte …
Number of citations: 24 academic.oup.com
H Lode, G Höffken, M Boeckk… - Journal of …, 1990 - academic.oup.com
The pharmacokinetic properties of the new fluoroquinolones are characterized by a high volume of distribution, long biological half-life, low serum protein binding, elimination by renal …
Number of citations: 71 academic.oup.com
J Gaillot - researchgate.net
… Urine is the major route of elimination in man and unchanged compound and norfloxacin, pefloxacin N-oxide, oxonorfloxacin and oxopefloxacin represent 58.9% of the oral dose. These …
Number of citations: 0 www.researchgate.net

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